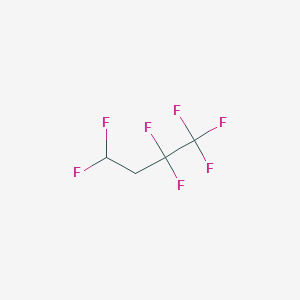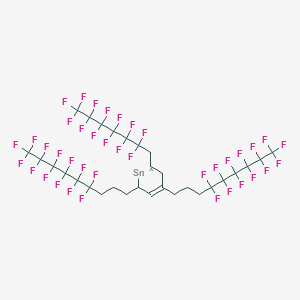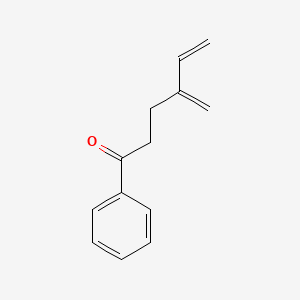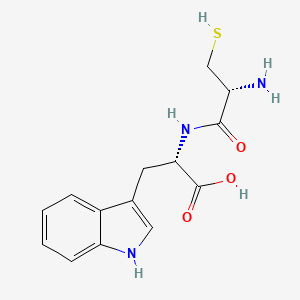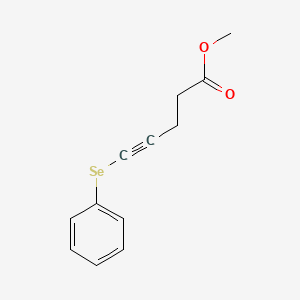
4-Pentynoic acid, 5-(phenylseleno)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentynoic acid, 5-(phenylseleno)-, methyl ester is an organic compound with the molecular formula C12H12O2Se This compound is characterized by the presence of a phenylseleno group attached to the 5th position of the 4-pentynoic acid backbone, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynoic acid, 5-(phenylseleno)-, methyl ester typically involves the reaction of 4-pentynoic acid with phenylselenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylselenol, facilitating its nucleophilic attack on the 4-pentynoic acid. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentynoic acid, 5-(phenylseleno)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to yield an alkyne.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of alkyne and selenoxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentynoic acid, 5-(phenylseleno)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry and other coupling reactions.
Biology: The compound can be used to study the effects of selenium-containing compounds on biological systems, including their antioxidant properties.
Medicine: Research into selenium-containing compounds has shown potential in developing new pharmaceuticals with anticancer and antimicrobial properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Pentynoic acid, 5-(phenylseleno)-, methyl ester involves its reactivity due to the presence of the phenylseleno group and the alkyne functionality. The phenylseleno group can undergo oxidation to form selenoxide, which can then participate in elimination reactions to form alkynes. The alkyne group can undergo various addition reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-pentenoate: Similar in structure but lacks the phenylseleno group, making it less reactive in certain types of reactions.
Pentanoic acid, 4-methyl-, methyl ester: Another ester derivative but with different substituents, leading to different reactivity and applications.
Uniqueness
4-Pentynoic acid, 5-(phenylseleno)-, methyl ester is unique due to the presence of the phenylseleno group, which imparts distinct reactivity and potential applications in various fields. The combination of the alkyne and phenylseleno functionalities makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
148367-31-1 |
|---|---|
Formule moléculaire |
C12H12O2Se |
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
methyl 5-phenylselanylpent-4-ynoate |
InChI |
InChI=1S/C12H12O2Se/c1-14-12(13)9-5-6-10-15-11-7-3-2-4-8-11/h2-4,7-8H,5,9H2,1H3 |
Clé InChI |
NUWAPLBXFYPTRC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC#C[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
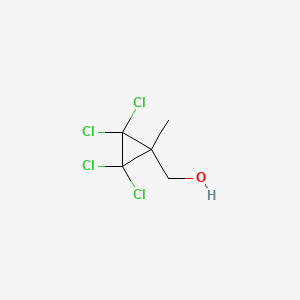
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
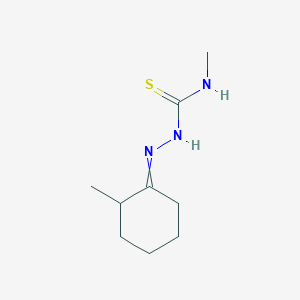
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
